

Spectroscopic Analysis of 4-Chloro-2-nitrobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2-nitrobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **4-Chloro-2-nitrobenzonitrile**, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental spectra for **4-Chloro-2-nitrobenzonitrile**, the following ^1H and ^{13}C NMR data are predicted based on standard substituent effects and computational models. These predictions serve as a reliable reference for the identification and characterization of this compound.

Predicted ^1H NMR Data

The predicted ^1H NMR spectrum of **4-Chloro-2-nitrobenzonitrile** in deuterated chloroform (CDCl_3) would exhibit three distinct signals in the aromatic region. The electron-withdrawing nature of the nitro ($-\text{NO}_2$) and cyano ($-\text{CN}$) groups, along with the chloro ($-\text{Cl}$) substituent, significantly influences the chemical shifts of the aromatic protons.

Table 1: Predicted ^1H NMR Spectral Data for **4-Chloro-2-nitrobenzonitrile**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Predicted Coupling Constant (J) in Hz
H-3	8.35	d	2.1
H-5	7.80	dd	8.5, 2.1
H-6	7.95	d	8.5

Note: These are predicted values and may vary slightly from experimental results.

Predicted ^{13}C NMR Data

The predicted ^{13}C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in **4-Chloro-2-nitrobenzonitrile**. The chemical shifts are influenced by the electronic environment created by the substituents.

Table 2: Predicted ^{13}C NMR Spectral Data for **4-Chloro-2-nitrobenzonitrile**

Carbon Atom	Predicted Chemical Shift (ppm)
C-1 (C-CN)	108.5
C-2 (C-NO ₂)	150.0
C-3	135.0
C-4 (C-Cl)	140.0
C-5	128.5
C-6	133.0
C≡N	115.5

Note: These are predicted values and may vary slightly from experimental results.

Infrared (IR) Spectroscopy

The infrared spectrum of **4-Chloro-2-nitrobenzonitrile** is characterized by the vibrational frequencies of its functional groups. The key absorption bands are indicative of the cyano, nitro,

and chloro-substituted aromatic functionalities.

Table 3: Experimental IR Absorption Data for **4-Chloro-2-nitrobenzonitrile**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
2240	Strong	C≡N stretching (nitrile)
1525	Strong	Asymmetric NO ₂ stretching (nitro)
1350	Strong	Symmetric NO ₂ stretching (nitro)
~1600-1450	Medium-Weak	C=C stretching (aromatic ring)
~1100	Medium	C-Cl stretching
~800-900	Strong	C-H out-of-plane bending (aromatic)

Data sourced from patent literature describing the synthesis of the compound.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra, based on standard laboratory practices for compounds of this nature.

NMR Spectroscopy Protocol

Sample Preparation:

- Approximately 10-20 mg of **4-Chloro-2-nitrobenzonitrile** is accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-32.
 - Spectral width: -2 to 12 ppm.
 - Temperature: 298 K.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse experiment.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Spectral width: 0 to 200 ppm.
 - Temperature: 298 K.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **4-Chloro-2-nitrobenzonitrile** is finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is transferred to a pellet-pressing die.
- A pressure of 7-10 tons is applied to form a transparent or semi-transparent pellet.

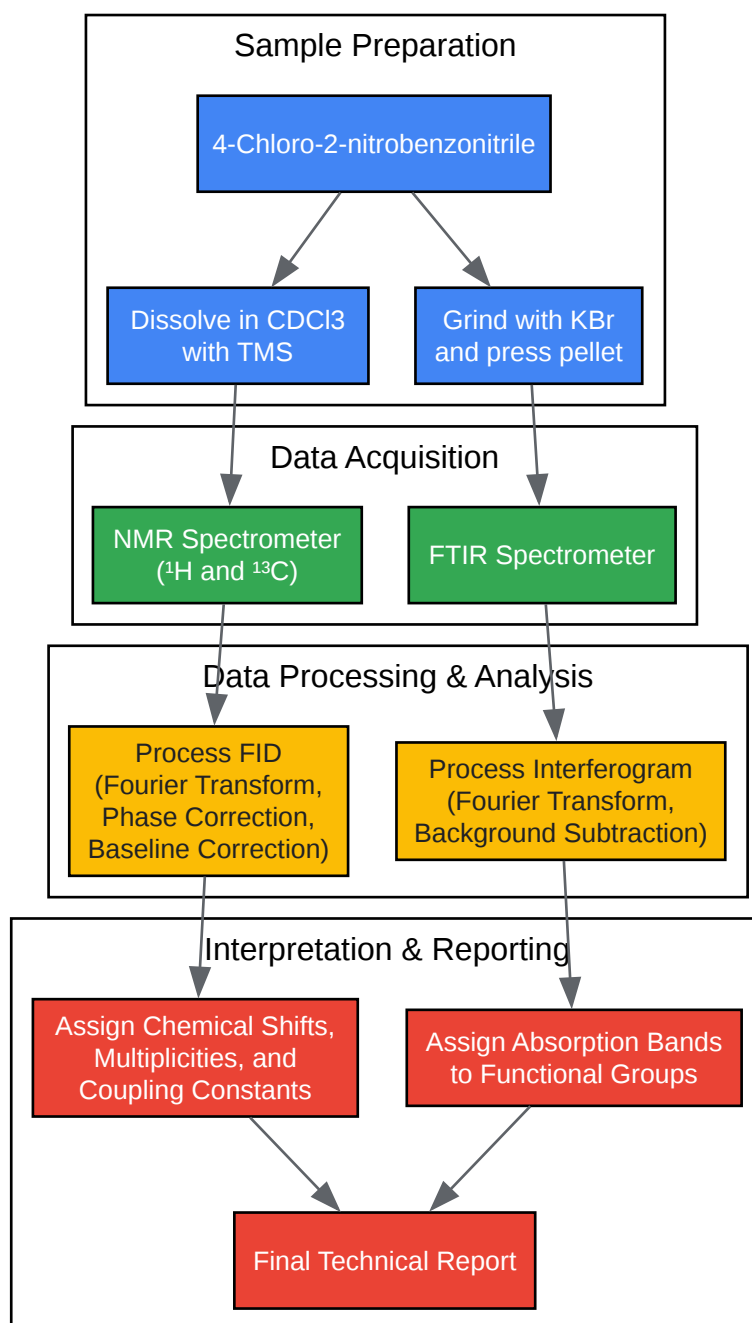
Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

- Measurement Mode: Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Chloro-2-nitrobenzonitrile**.



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Caption: Workflow for Spectroscopic Analysis.

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